8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
Desmethyl R-(+)-SCH-23390, a selective D1 dopamine receptor antagonist and precursor for C11-PET imaging.
Brand Name:
Vulcanchem
CAS No.:
106648-57-1
VCID:
VC20771595
InChI:
InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1
SMILES:
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Molecular Formula:
C16H16ClNO
Molecular Weight:
273.75 g/mol
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
CAS No.: 106648-57-1
Cat. No.: VC20771595
Molecular Formula: C16H16ClNO
Molecular Weight: 273.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Desmethyl R-(+)-SCH-23390, a selective D1 dopamine receptor antagonist and precursor for C11-PET imaging. |
|---|---|
| CAS No. | 106648-57-1 |
| Molecular Formula | C16H16ClNO |
| Molecular Weight | 273.75 g/mol |
| IUPAC Name | (5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
| Standard InChI | InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1 |
| Standard InChI Key | ZVKJSJAERRMBMR-CQSZACIVSA-N |
| Isomeric SMILES | C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 |
| SMILES | C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 |
| Canonical SMILES | C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator